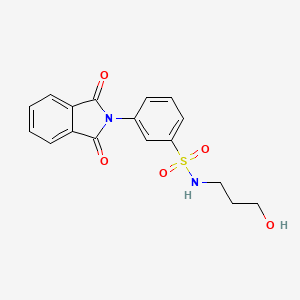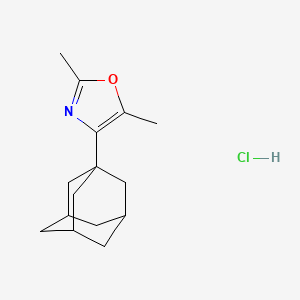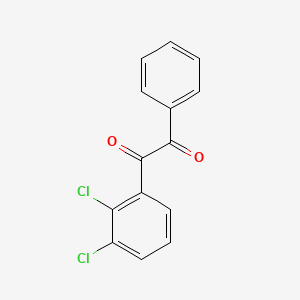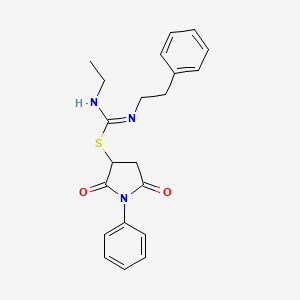
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide, also known as KIRA6, is a small molecule inhibitor of the E3 ubiquitin ligase, TRAF6. TRAF6 is a key regulator of the NF-κB signaling pathway, which plays a critical role in inflammation, immunity, and cancer. The inhibition of TRAF6 by KIRA6 has been shown to have potential therapeutic benefits in various diseases, including autoimmune diseases and cancer.
作用機序
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide binds to the RING domain of TRAF6 and inhibits its E3 ubiquitin ligase activity. This leads to the inhibition of the activation of NF-κB, which is a key transcription factor involved in inflammation, immunity, and cancer.
Biochemical and physiological effects:
This compound has been shown to have significant biochemical and physiological effects in various disease models. In autoimmune disease models, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of immune cells, such as T cells and B cells. In cancer models, this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
実験室実験の利点と制限
One of the major advantages of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide is its specificity for TRAF6. Unlike other inhibitors of NF-κB, this compound does not affect the activation of other NF-κB pathways, such as the canonical and non-canonical pathways. This makes this compound a more specific and targeted inhibitor of NF-κB signaling.
One of the limitations of this compound is its solubility. This compound is poorly soluble in water, which can make it difficult to use in certain experiments. However, this can be overcome by using appropriate solvents or formulations.
将来の方向性
There are several potential future directions for the research on 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of TRAF6. This could lead to the development of more effective therapies for autoimmune diseases and cancer.
Another area of interest is the investigation of the role of TRAF6 in other diseases, such as neurodegenerative diseases and metabolic disorders. This could lead to the identification of new therapeutic targets for these diseases.
Conclusion:
In conclusion, this compound is a small molecule inhibitor of TRAF6 that has potential therapeutic benefits in various diseases, including autoimmune diseases and cancer. Its specificity for TRAF6 makes it a more targeted inhibitor of NF-κB signaling, and its biochemical and physiological effects have been extensively studied. Future research on this compound could lead to the development of more effective therapies for various diseases.
合成法
The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide has been described in several publications. The most commonly used method involves the reaction of 4-bromomethyl-2-nitrobenzoic acid with 3-hydroxypropylamine to form the intermediate, 4-(3-hydroxypropylamino)-2-nitrobenzoic acid. This intermediate is then reacted with 4-aminobenzenesulfonamide in the presence of triethylamine to form this compound.
科学的研究の応用
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. One of the major areas of research has been in the field of autoimmune diseases. Studies have shown that the inhibition of TRAF6 by this compound can suppress the activation of NF-κB and reduce inflammation in various autoimmune disease models, including rheumatoid arthritis, multiple sclerosis, and lupus.
This compound has also been studied for its potential anticancer properties. TRAF6 has been shown to play a critical role in the development and progression of various cancers, including breast cancer, prostate cancer, and lung cancer. Inhibition of TRAF6 by this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
特性
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c20-10-4-9-18-25(23,24)13-6-3-5-12(11-13)19-16(21)14-7-1-2-8-15(14)17(19)22/h1-3,5-8,11,18,20H,4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEKVFKFSNSWKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=CC=C3)S(=O)(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-N'-(2-thienylmethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5016624.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3-methoxybenzamide](/img/structure/B5016627.png)
![2-benzyl-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methyl-1,3-benzoxazole-5-carboxamide](/img/structure/B5016629.png)
![4-{[3-ethoxy-4-(2-phenoxyethoxy)phenyl]carbonothioyl}morpholine](/img/structure/B5016645.png)
![pentyl (4-{[(4-nitrophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5016650.png)
![5-(3,4-dichlorophenyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5016651.png)



![3-(ethylthio)-6-(4-methyl-3-cyclohexen-1-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5016683.png)
![7-(1,3-benzodioxol-5-yl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5016690.png)
![2-[3-(1H-pyrazol-3-yl)phenyl]-1,3-thiazole](/img/structure/B5016699.png)

![2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanol hydrochloride](/img/structure/B5016713.png)